Benzo[a]phenazine, 7-oxide
Description
Contextualization of Phenazine (B1670421) N-Oxides within Chemical Science
Phenazine N-oxides are a significant class of nitrogen-containing heterocyclic compounds that garner considerable interest across various scientific fields. ontosight.ainih.gov The core structure consists of a phenazine skeleton—a dibenzo-annulated pyrazine (B50134) ring—with one or more N-oxide functional groups. ontosight.ai This N-oxide group, a highly polar N⁺–O⁻ bond, imparts unique chemical and physical properties to the parent phenazine molecule. acs.org It can enhance water solubility, modify membrane permeability, and introduce special redox reactivity, which is crucial for many of their biological and chemical applications. nih.govacs.org
Phenazine compounds, including their N-oxide derivatives, are produced naturally by various microorganisms and are known for a wide array of biological activities, such as antimicrobial, antitumor, and antiviral properties. ontosight.ainih.gov In medicinal chemistry, the N-oxide functionality is often critical; for instance, phenazine di-N-oxides are investigated as antitumor agents that can selectively target hypoxic cells found in solid tumors. nih.gov The N-oxide group can act as a prodrug feature, where the compound is reduced in vivo to a more active, cytotoxic species. acs.orgnih.gov Beyond their medicinal potential, phenazine N-oxides serve as valuable intermediates in organic synthesis, undergoing reactions like reduction back to the parent phenazine. ontosight.ai Their distinct electronic and photophysical properties also make them attractive for applications in materials science and bio-imaging. mdpi.com
Research Significance and Objectives for Benzo[a]phenazine (B1654389), 7-oxide Studies
The study of Benzo[a]phenazine, 7-oxide (C₁₆H₁₀N₂O) holds specific importance within the broader field of phenazine chemistry. chemsynthesis.com A primary objective in early research was the definitive determination of its structure, particularly to distinguish it from its isomer, Benzo[a]phenazine-12-oxide. acs.orgacs.orgsciencemadness.org Research demonstrated that the product of the Wohl-Aue reaction between nitrobenzene (B124822) and 2-naphthylamine (B18577) was the 12-oxide, which was not identical to the 7-oxide isomer obtained from the direct oxidation of benzo[a]phenazine. acs.orgsciencemadness.org This clarification was crucial for understanding the mechanisms of phenazine-forming reactions.
A significant area of research focuses on the distinct reactivity of this compound. Studies have shown that while it is more resistant to oxidation than its 12-oxide counterpart, it can be converted to Benzo[a]phenazine-7,12-dioxide under sufficiently strong oxidizing conditions. sciencemadness.org Conversely, the dioxide can be selectively reduced back to the 7-oxide, a novel reaction observed in the presence of hydrogen peroxide in acetic acid. acs.org
Furthermore, the photochemical behavior of this compound presents a key research objective. Irradiation of this compound leads to a fascinating photoisomerization, yielding previously unknown photoproducts. iucr.org X-ray analysis identified these products as ontosight.aiBenzoxepino[2,3-b]quinoxaline and osi.lvbenzoxepino[1,2-b]quinoxaline. iucr.org This reaction represents the first documented case of a photochemical sigmatropic rearrangement of a 1,3-oxazepine system, opening new avenues for synthetic chemistry and the study of complex photochemical pathways. iucr.org Investigating these unique structural, reactive, and photochemical properties is fundamental to unlocking the full potential of this and related heterocyclic systems.
Chemical Data and Research Findings
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 18636-86-7 | guidechem.comlookchem.com |
| Molecular Formula | C₁₆H₁₀N₂O | chemsynthesis.comlookchem.com |
| InChIKey | AXRCMVJRLLPGTB-UHFFFAOYAF | chemsynthesis.com |
| Molecular Weight | 246.27 g/mol | Calculated |
Table 2: Summary of Key Research Findings
| Research Area | Finding | Significance | Source |
|---|---|---|---|
| Structural Isomerism | Benzo[a]phenazine-7-oxide is structurally distinct from Benzo[a]phenazine-12-oxide, the product of the Wohl-Aue reaction. | Clarified the structure of Wohl-Aue products and the isomers of benzo[a]phenazine mono-oxides. | acs.orgsciencemadness.org |
| Chemical Reactivity | Can be oxidized to Benzo[a]phenazine-7,12-dioxide under drastic conditions. The dioxide can be reduced back to the 7-oxide. | Demonstrated unique redox behavior compared to its isomer and established specific reaction pathways. | acs.orgsciencemadness.org |
| Photochemistry | Undergoes photoisomerization upon irradiation to form ontosight.aiBenzoxepino[2,3-b]quinoxaline and osi.lvbenzoxepino[1,2-b]quinoxaline. | First example of a photochemical sigmatropic rearrangement in this class of compounds, revealing novel reaction mechanisms. | iucr.org |
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| ontosight.aiBenzoxepino[2,3-b]quinoxaline |
| osi.lvbenzoxepino[1,2-b]quinoxaline |
| 1,3-oxazepine |
| 2-naphthylamine |
| Benzo[a]phenazine |
| This compound |
| Benzo[a]phenazine-12-oxide |
| Benzo[a]phenazine-7,12-dioxide |
| Nitrobenzene |
Structure
2D Structure
3D Structure
Properties
CAS No. |
18636-86-7 |
|---|---|
Molecular Formula |
C16H10N2O |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
7-oxidobenzo[a]phenazin-7-ium |
InChI |
InChI=1S/C16H10N2O/c19-18-14-8-4-3-7-13(14)17-16-12-6-2-1-5-11(12)9-10-15(16)18/h1-10H |
InChI Key |
AXRCMVJRLLPGTB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=[N+](C4=CC=CC=C4N=C32)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=[N+](C4=CC=CC=C4N=C32)[O-] |
Synonyms |
Benzo[a]phenazine 7-oxide |
Origin of Product |
United States |
Synthetic Strategies for Benzo a Phenazine, 7 Oxide and Analogous Structures
Foundational Synthetic Methodologies for Phenazines
The construction of the core phenazine (B1670421) ring system has been accomplished through several classical methods, primarily involving oxidative cyclization and condensation reactions.
Oxidative Cyclization Routes
Oxidative cyclization represents a fundamental approach to phenazine synthesis. These methods typically involve the formation of the central pyrazine (B50134) ring through an oxidation-induced intramolecular cyclization.
One historical method involves the oxidation of dihydrophenazine, which can be prepared by heating pyrocatechol (B87986) with o-phenylenediamine (B120857). wikipedia.org Another route is the oxidation of ortho-aminodiphenylamine using lead peroxide. wikipedia.org More recently, electrochemical methods have been developed for the anodic oxidative (4 + 2) cyclization of anilines and o-phenylenediamines, offering a modern and efficient approach to phenazine construction with good functional group tolerance at room temperature. acs.orgnih.gov
A specific route to a related N-oxide structure, Benzo[a]phenazine-5,6-dione (B182211) 7-oxides, involves the reaction of 4-arylamino-1,2-naphthoquinone with nitrosylsulfuric acid. This process represents a heterocyclization reaction to form the target molecule. osi.lv
Condensation Reaction Pathways
Condensation reactions are a cornerstone of phenazine synthesis, famously exemplified by the Wohl-Aue reaction. wikipedia.org This method involves the reaction of an aromatic nitro compound with an aniline (B41778) in the presence of an alkali base to form a phenazine. wikipedia.org
The Wohl-Aue reaction has been specifically applied to the synthesis of benzo[a]phenazine (B1654389) oxides. For instance, the reaction between nitrobenzene (B124822) and 2-naphthylamine (B18577) in the presence of sodium hydroxide (B78521) yields a benzo[a]phenazine oxide. sciencemadness.org However, structural studies have clarified that this particular reaction produces Benzo[a]phenazine-12-oxide, where the oxygen atom is located on the nitrogen atom originating from the nitrobenzene. In contrast, Benzo[a]phenazine, 7-oxide is synthesized via the direct oxidation of benzo[a]phenazine, for example, using hydrogen peroxide in acetic acid. sciencemadness.org
Condensation of 1,2-diamines with o-quinones is another widely used method. nih.gov For example, phenazine derivatives can be synthesized from the reaction of 2-naphthols with 1,2-diaminobenzenes in the presence of K2S2O8, which proceeds through the in-situ formation of 1,2-naphthoquinones followed by condensation. sciencemadness.org This method is often compatible with various substituted starting materials and can be highly regioselective. sciencemadness.org
Advanced Synthetic Approaches to this compound and its Derivatives
Modern synthetic chemistry has introduced more sophisticated and efficient methods for the construction of complex phenazine derivatives, including multicomponent reactions and advanced catalytic systems.
Multicomponent Reaction Protocols
Multicomponent reactions (MCRs) have become powerful tools for the synthesis of complex heterocyclic scaffolds like benzo[a]phenazines due to their efficiency and atom economy. bohrium.comresearchgate.net These reactions allow for the formation of intricate molecules in a single step from three or more starting materials.
A variety of benzo[a]phenazine derivatives, such as benzo[a]pyrano[2,3-c]phenazines, have been synthesized using four-component reactions. A common strategy involves the reaction of 2-hydroxy-1,4-naphthoquinone (B1674593), an o-phenylenediamine, an aromatic aldehyde, and a 1,3-dicarbonyl compound or malononitrile. bohrium.comjrespharm.combenthamdirect.com These reactions can be promoted by a catalyst or, in some cases, by a biodegradable and recyclable medium like glycerol, eliminating the need for a traditional catalyst. bohrium.com
The general mechanism for these MCRs often begins with the condensation of 2-hydroxy-1,4-naphthoquinone (lawsone) with the o-phenylenediamine to form the benzo[a]phenazine core. jrespharm.com Concurrently, the aldehyde and the active methylene (B1212753) compound (like malononitrile) undergo a Knoevenagel condensation. These two intermediates then combine through a Michael addition followed by cyclization to yield the final, highly functionalized benzo[a]phenazine derivative. jrespharm.com
Catalytic Systems in Synthesis
The use of catalysts is pivotal in many modern synthetic routes to enhance reaction rates, yields, and selectivity. Homogeneous catalysis, in particular, has been extensively applied in the synthesis of phenazine derivatives.
Homogeneous catalysts, which exist in the same phase as the reactants, are frequently employed in the synthesis of benzo[a]phenazine derivatives. youtube.com These catalysts are often advantageous due to their high activity and selectivity, which can be finely tuned. youtube.com
In the context of multicomponent reactions for benzo[a]phenazine synthesis, a range of homogeneous catalysts has been utilized. For example, the organocatalyst 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be effective in the four-component synthesis of 3-amino-2-cyano-1-aryl/alkyl-1H-benzo[a]pyrano[2,3-c]phenazines. benthamdirect.com Other catalysts such as p-toluenesulfonic acid (p-TsOH) and simple organic molecules like caffeine (B1668208) have also been successfully used to promote these transformations. researchgate.netjrespharm.com The use of basic ionic liquids as catalysts in a homogeneous solution under solvent-free conditions has also been reported for the synthesis of benzo[a]pyrano[2,3-c]phenazine derivatives. bohrium.com These catalysts facilitate key steps in the reaction mechanism, such as condensations and cyclizations, leading to the efficient formation of the desired products.
Nanocatalysis and Heterogeneous Catalysis
The synthesis of benzo[a]phenazine structures has been significantly advanced by the application of nanocatalysis and heterogeneous catalysis, which offer advantages such as high efficiency, catalyst reusability, and improved reaction conditions.
One prominent approach involves the use of copper oxide quantum dots (CuO QDs). These have been supported on magnetic mesoporous silica (B1680970) nanoparticles (M-MSNs) to create a powerful and reusable core-shell nanocatalyst (M-MSNs/CuO(QDs)). nih.govrsc.org This catalyst has been effectively used in the green synthesis of benzo[a]pyrano[2,3-c]phenazine derivatives, which are structurally analogous to benzo[a]phenazines. nih.govrsc.org The process involves the condensation of 2-hydroxy-1,4-naphthoquinone and o-phenylenediamine to form the benzo[a]phenazine core, followed by a reaction with an aromatic aldehyde and malononitrile. nih.gov This nanocatalyst demonstrates high stability and can be recovered using a magnetic field and reused at least five times without a significant drop in its catalytic activity. nih.govthieme-connect.de The high surface area and quantum confinement effects of the CuO QDs contribute to their catalytic prowess. rsc.org
Other magnetic core-shell nanoparticles have also been developed as efficient heterogeneous catalysts. For instance, Fe3O4@rGO@ZnO-HPA and H3PW12O40@Fe3O4-ZnO magnetic core-shell nanoparticles (MCNPs) have been successfully employed in the multi-component synthesis of benzo[a]furo[2,3-c]phenazine derivatives. tandfonline.comtandfonline.comtandfonline.com These reactions are often performed under microwave irradiation and solvent-free conditions, yielding products with high efficiency and short reaction times (10-15 minutes). tandfonline.comtandfonline.com
Solid acid catalysts represent another important class of heterogeneous catalysts for these syntheses. Silica sulfuric acid (SiO2–SO3H) has proven to be an effective and reusable catalyst for the one-pot, four-component synthesis of benzo[a]chromeno[2,3-c]phenazine derivatives. bohrium.combohrium.comnih.gov Similarly, hyperbranched polyglycerol functionalized graphene oxide with sulfonate groups (GO-HPG-SO3H) acts as a highly effective and reusable acid catalyst for preparing benzo[a]pyrano[2,3-c]phenazine dyes under solvent-free conditions. rsc.org The numerous acidic sites on these solid supports play a crucial role in catalyzing the condensation reactions.
The table below summarizes various nanocatalytic and heterogeneous systems used in the synthesis of benzo[a]phenazine analogs.
| Catalyst System | Reaction Type | Substrates | Conditions | Yield | Ref. |
| M-MSNs/CuO(QDs) | Four-component | 2-hydroxy-1,4-naphthoquinone, o-phenylenediamine, aromatic aldehydes, malononitrile | Thermal (78 °C), EtOH | 86–95% | nih.govrsc.org |
| Fe3O4@rGO@ZnO-HPA MCNPs | Multi-component | Benzo[a]phenazin-5-ol, arylglyoxals, methyl indole | Microwave, Solvent-free | High | tandfonline.comtandfonline.com |
| H3PW12O40@Fe3O4-ZnO MCNPs | Multi-component | 2-hydroxynaphthalene-1,4-dione, arylglyoxals, indoles | Microwave, Solvent-free | Moderate to Good | tandfonline.com |
| Silica sulfuric acid (SiO2–SO3H) | Four-component | 2-hydroxynaphthalene-1,4-dione, o-phenylenediamine, aldehydes, cyclic 1,3-dicarbonyls | Microwave (70 °C) | 88–96% | nih.gov |
| GO-HPG-SO3H | Four-component | 2-hydroxy-1,4-naphthoquinone, o-phenylenediamine, 4-chlorobenzaldehyde, malononitrile | Solvent-free (100 °C) | High | rsc.org |
| Nano copper oxide | Four-component | 2-hydroxynaphthalene-1,4-dione, o-phenylenediamine, aromatic aldehydes, malononitrile | Solvent-free (75 °C) | High | nih.gov |
Sustainable Chemistry Practices in Benzo[a]phenazine Synthesis
In line with the principles of green chemistry, recent synthetic strategies for benzo[a]phenazines and their derivatives have focused on minimizing environmental impact through solvent-free reactions and energy-efficient techniques like microwave irradiation. researchgate.net
Solvent-Free Reaction Conditions
Solvent-free, or solid-state, synthesis offers significant environmental and economic advantages by eliminating the need for toxic organic solvents, which reduces waste, energy consumption, and potential contamination of the final products. researchgate.net A novel approach for synthesizing various phenazines involves the Schiff base condensation of o-quinones and ortho-diamines under solvent-free conditions. rasayanjournal.co.in This method involves reacting fine powders of the starting materials in a closed vessel at a mild temperature (35 °C) for 2-4 hours. rasayanjournal.co.in
Multi-component reactions for the synthesis of complex benzo[a]phenazine derivatives are particularly well-suited to solvent-free conditions. The synthesis of benzo[a]pyrano[2,3-c]phenazine derivatives has been achieved through a four-component condensation using nano copper oxide as a catalyst at 75 °C under solvent-free conditions. nih.gov Similarly, catalysts like H3PW12O40@Fe3O4-ZnO MCNPs and GO-HPG-SO3H have been used effectively without any solvent. tandfonline.comrsc.org The use of catalysts such as theophylline (B1681296) has also enabled the synthesis of spiro[benzo[a]pyrano[2,3-c]phenazine] derivatives under solvent-free and thermal conditions. bohrium.com These methods are noted for their operational simplicity, high atom economy, and easy workup procedures. researchgate.net
Microwave Irradiation Techniques
Microwave-assisted synthesis has become a widely adopted technique in organic chemistry for its ability to dramatically reduce reaction times, often from hours to minutes, while increasing product yields and selectivity. tandfonline.com The application of microwave irradiation has been instrumental in the green synthesis of various benzo[a]phenazine analogs.
The synthesis of benzo[a]furo[2,3-c]phenazine derivatives using magnetically separable nanocatalysts like Fe3O4@rGO@ZnO-HPA is a prime example, where reactions are completed in 10-15 minutes under microwave irradiation. tandfonline.com This approach avoids hazardous solvents and simplifies product separation. tandfonline.comtandfonline.com Similarly, the synthesis of other benzo[a]furo[2,3-c]phenazine derivatives catalyzed by H3PW12O40@Fe3O4-ZnO is performed under solvent-free microwave conditions. tandfonline.comtandfonline.com
Multi-component reactions benefit greatly from this technology. The synthesis of benzo[a]pyrano[2,3-c]phenazine derivatives via a four-component reaction has been successfully carried out using catalysts like L-proline or silica sulfuric acid under microwave irradiation. bohrium.comnih.govscispace.com These methods are praised for their high reaction rates, operational simplicity, and adherence to green chemistry principles. tandfonline.com The combination of microwave heating with solvent-free or aqueous conditions further enhances the sustainability of these synthetic protocols for creating diverse benzo[a]phenazine libraries. nih.govresearchgate.net
Regioselective Synthesis of Benzo[a]phenazine N-Oxides
The precise control of substituent placement, or regioselectivity, is a critical aspect of synthetic chemistry, particularly in the formation of isomers like N-oxides. A specific method has been reported for the regioselective synthesis of Benzo[a]phenazine-5,6-dione 7-oxides. osi.lv
This synthesis is achieved through the reaction of 4-arylamino-1,2-naphthoquinones with nitrosylsulfuric acid. osi.lv The heterocyclization process results in the formation of the benzo[a]phenazine-5,6-dione structure with the N-oxide specifically at the 7-position. osi.lv This method provides a direct route to this particular class of oxidized benzo[a]phenazine derivatives.
Structural Modifications and Derivatization of the Benzo[a]phenazine Core
The ability to modify the core structure of benzo[a]phenazine by introducing various functional groups is crucial for tuning its chemical and physical properties.
Introduction of Functional Groups
The introduction of a wide array of functional groups onto the benzo[a]phenazine framework is most commonly achieved through multi-component reactions (MCRs). These reactions allow for the assembly of complex molecules from simple, readily available starting materials in a single step, incorporating diversity at various positions of the final structure.
For example, in the four-component synthesis of benzo[a]pyrano[2,3-c]phenazine derivatives, the use of different aromatic aldehydes allows for the introduction of a corresponding substituted aryl group onto the pyran ring. nih.govrsc.org These reactions have been shown to be effective with aldehydes bearing both electron-donating and electron-withdrawing substituents. rsc.org
Similarly, variations in the o-phenylenediamine reactant can be used to introduce substituents onto the phenazine core itself. The condensation reaction between 2-hydroxynaphthalene-1,4-dione and various 1,2-diamines is a foundational step in many of these syntheses. nih.govresearchgate.netresearchgate.net By choosing a substituted o-phenylenediamine, one can install functional groups directly onto the benzo portion of the phenazine system.
Furthermore, the third and fourth components in these MCRs, such as malononitrile, cyclic 1,3-dicarbonyl compounds (like barbituric acid or 1,3-indandione), and tetracyanoethylene, lead to the formation of fused heterocyclic rings with diverse functionalities, such as amino, cyano, and carbonyl groups. nih.govresearchgate.net These versatile synthetic strategies provide a powerful platform for creating large libraries of functionalized benzo[a]phenazine derivatives. researchgate.net
Annulation Strategies to Form Fused Heterocycles
The creation of the benzo[a]phenazine core and the introduction of the N-oxide functionality rely on a diverse array of annulation reactions. These strategies often involve the sequential or one-pot formation of the pyrazine and phenazine ring systems. Key approaches include condensation reactions, cyclization of substituted precursors, and specialized methods for N-oxide formation.
Condensation and Cyclization Reactions:
A fundamental and widely utilized method for constructing the phenazine framework is the condensation of an ortho-diamine with a 1,2-dicarbonyl compound. In the context of benzo[a]phenazines, this typically involves the reaction of a substituted o-phenylenediamine with a naphthoquinone derivative. For instance, the reaction of 2-(alkylthio)-3-chloro-1,4-naphthoquinones with phenyl-1,2-diamine in ethanol (B145695) in the presence of sodium carbonate has been shown to produce 6-(alkylthio)benzo[a]phenazin-5-ones. bas.bg While this yields a phenazinone, it establishes the core benzo[a]phenazine skeleton.
A significant advancement in this area is the development of domino or multi-component reactions. These strategies allow for the construction of complex heterocyclic systems in a single synthetic operation, often with high atom economy and operational simplicity. For example, an efficient and environmentally friendly synthesis of novel benzo[a]chromeno[2,3-c]phenazine derivatives has been achieved through a domino four-component condensation reaction. This reaction utilizes 2-hydroxynaphthalene-1,4-dione, o-phenylenediamine, aromatic aldehydes, and various naphthols or phenols. The process is catalyzed by DABCO and can be accelerated by microwave irradiation, leading to high yields of the fused heterocyclic products. tubitak.gov.tr
Table 1: Examples of Condensation and Domino Reactions for Benzo[a]phenazine Analogs
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |
| 2-(Ethylthio)-3-chloro-1,4-naphthoquinone | Phenyl-1,2-diamine | Na2CO3, Ethanol, 40°C | 6-(Ethylthio)benzo[a]phenazin-5-one | bas.bg |
| 2-Hydroxynaphthalene-1,4-dione, o-phenylenediamine | Aromatic aldehydes, Naphthols/Phenols | DABCO, Microwave, EtOH/H2O | Benzo[a]chromeno[2,3-c]phenazine derivatives | tubitak.gov.tr |
Iodocyclization Strategies:
A more recent and facile approach for the synthesis of substituted iodo-benzo[a]phenazines involves a regioselective 6-endo-dig iodocyclization. rsc.orgrsc.org This method starts from readily accessible 2-aryl-3-(aryl/alkylethynyl)quinoxalines. The iodocyclization proceeds under mild conditions, initiated by an iodonium (B1229267) ion intermediate, followed by a nucleophilic cyclization involving a C-H bond of the arene. This strategy is valuable as the resulting 6-iodo-5-aryl/alkyl benzo[a]phenazine derivatives can be further functionalized through various coupling reactions, allowing for structural diversification. rsc.orgrsc.org
Table 2: Iodocyclization for the Synthesis of Iodo-benzo[a]phenazines
| Substrate | Reagent | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| 2-(p-tolyl)-3-(p-tolylethynyl)quinoxaline | Iodine (1.5 equiv.) | K2CO3 (2.0 equiv.) | CH2Cl2 | 25 | 6-iodo-3-methyl-5-(p-tolyl)benzo[a]phenazine | 45 | rsc.org |
Reductive Cyclization and N-Oxide Formation:
The introduction of the N-oxide moiety, a key feature of the target compound, can be achieved through several synthetic routes. One common strategy is the reductive cyclization of appropriately substituted nitroaromatics. For example, the intramolecular reductive cyclization of 2,2'-dinitrodiphenyl amines can yield phenazines. scispace.comresearchgate.net The Wohl-Aue reaction, which involves the condensation of an aromatic nitro compound with an aniline in the presence of a base, is a classic method that can lead to the formation of phenazine N-oxides as intermediates or main products depending on the reaction conditions. nih.gov
A direct method for the synthesis of benzo[a]phenazine-5,6-dione 7-oxides involves the reaction of 4-arylamino-1,2-naphthoquinones with nitrosylsulfuric acid. osi.lv This reaction provides a direct entry to the benzo[a]phenazine N-oxide core with a dione (B5365651) functionality.
Photochemical Synthesis:
Photochemical methods offer an alternative pathway to phenazine N-oxides. Irradiation of a solution of N-acyl-2'-methylthio-2-nitrodiphenylamine in benzene (B151609) has been shown to produce 1-methylthiophenazine 5-oxide in good yields. rsc.org This photochemical cyclization appears to be dependent on the presence of an acyl group on the amino functionality. This approach highlights the potential of photochemical reactions in constructing specific phenazine N-oxide isomers.
Biosynthetic Pathways:
Interestingly, biosynthetic routes for phenazine N-oxides are also being explored. An artificial pathway for the synthesis of a novel phenazine N-oxide, 1-hydroxyphenazine (B607933) N'10-oxide, has been established in Pseudomonas chlororaphis. nih.gov This was achieved by introducing and engineering a set of heterologous enzymes, including monooxygenases, into the bacterium. While not a direct chemical synthesis, this approach demonstrates the potential of engineered biological systems for producing complex aromatic N-oxides. nih.gov
Mechanistic Investigations and Reactivity of Benzo a Phenazine, 7 Oxide Systems
Electrochemical Behavior and Redox Processes
The redox activity of the phenazine (B1670421) core is central to the biological and chemical applications of its derivatives. semanticscholar.org While specific data for benzo[a]phenazine (B1654389), 7-oxide is limited, its electrochemical behavior can be inferred from studies on closely related phenazine compounds.
The electrochemical reduction of phenazine derivatives is typically an irreversible, diffusion-controlled process that is highly dependent on the pH of the medium. semanticscholar.org For phenazine compounds, the reduction process often involves the transfer of two electrons and a proton. semanticscholar.org In the case of benzo[a]phenazine, 7-oxide, the proposed redox mechanism would involve the reduction of the N-oxide group and the phenazine ring system. The process is expected to be pH-dependent, with the reduction potential shifting to less negative values as the pH decreases, indicating that the reaction is facilitated by the presence of protons.
Studies on similar phenazine derivatives, such as bromophenazine (BBP), have proposed a detailed pH-dependent redox mechanism. At lower pH values, the reduction is a two-electron, two-proton process. As the pH increases above the pKa value of the compound, the mechanism can change to a two-electron, one-proton transfer, or a two-electron transfer without proton involvement in highly alkaline conditions. semanticscholar.org A similar pathway is anticipated for this compound, where the N-oxide moiety would be reduced, followed by or concurrent with the reduction of the heterocyclic ring.
The kinetic and thermodynamic parameters for the redox reactions of phenazine derivatives provide insight into the spontaneity and energy requirements of these processes. For instance, studies on phenazine (BP) and 2,3-dibromo-phenazine (BBP) have determined various thermodynamic parameters from cyclic voltammetry experiments at different temperatures. semanticscholar.org
Positive values for the Gibbs free energy of activation (ΔG‡) indicate that the redox processes are non-spontaneous, while the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) reveal the endergonic or exergonic nature and the degree of order in the transition state, respectively. semanticscholar.org For example, a positive entropy change suggests that the reduction reaction is entropy-driven. semanticscholar.org While specific values for this compound are not available, the data for related compounds provide a useful benchmark.
Table 1: Thermodynamic and Kinetic Parameters for the Redox Processes of Related Phenazine Compounds (Note: Data presented is for Benzophenazine (BP) and 2,3-Dibromo-phenazine (BBP) as representative examples of the phenazine class.) semanticscholar.org
| Parameter | Compound | pH 7.0 | pH 10.0 |
| ΔH‡ (kJ/mol) | BP (Reduction) | 21.0 | 18.0 |
| BBP (Reduction) | 16.0 | 14.0 | |
| ΔG‡ (kJ/mol) | BP (Reduction) | 22.0 | 20.0 |
| BBP (Reduction) | 17.0 | 16.0 | |
| ΔS‡ (J/mol·K) | BP (Reduction) | -4.0 | -5.0 |
| BBP (Reduction) | -3.0 | -5.0 | |
| k_s (s⁻¹) | BP (Reduction) | 1.9 | 2.1 |
| BBP (Reduction) | 2.5 | 2.9 | |
| Source: Adapted from data in Reference semanticscholar.org |
Photochemical Reaction Pathways
The photochemistry of heterocyclic N-oxides, including this compound, is characterized by complex reaction pathways involving ring rearrangements and deoxygenation. electronicsandbooks.com
Upon irradiation, benzo[a]phenazine 7-oxide undergoes significant photochemical reactions. The primary process observed is a ring enlargement, leading to the formation of a 1,3-oxazepine derivative. electronicsandbooks.com This photoisomerization involves the migration of the oxygen atom towards the naphthalene (B1677914) part of the molecule, which is thought to be favored as it involves a lesser loss of aromaticity compared to migration towards the benzene (B151609) ring. electronicsandbooks.com
Irradiation of benzo[a]phenazine 7-oxide in ethanol (B145695) results in a mixture of photoproducts. The major product is the annulene derivative formed through ring expansion. Other minor products are also formed through different rearrangement pathways. electronicsandbooks.com
Table 2: Product Distribution from the Irradiation of Benzo[a]phenazine 7-oxide in Ethanol electronicsandbooks.com
| Product Number | Product Type | Yield (%) |
| 157 | Annulene (1,3-Oxazepine derivative) | 64 |
| 159 | Rearrangement Product | 15 |
| 158 | Rearrangement Product | 1 |
| 160 | Hydroxylated Product | 5 |
| 161 | Rearrangement Product | 2 |
| 162 | Ring Contraction Product | 2 |
| 163 | Ring Contraction Product | 1 |
| Source: Adapted from data in Reference electronicsandbooks.com |
Photolysis studies reveal the stability and subsequent reactions of the primary photoproducts. The main annulene photoproduct (157) is reported to be photochemically stable when irradiated with Pyrex-filtered light. electronicsandbooks.com However, further reaction can be induced by irradiation at a shorter wavelength, such as 254 nm, which causes a shift of the oxygen atom. electronicsandbooks.com
Photobleaching, or the fading of a dye upon exposure to light, is a common phenomenon in phenazine-based dyes. researchgate.net This process typically involves the photochemical degradation of the chromophore. For related benzo[a]quinoxalino[2,3-c]phenazine dyes, photolysis in the presence of a hydrogen donor like 2-propanol leads to the formation of dihydro derivatives. researchgate.net This suggests that a potential photolytic pathway for this compound could involve photoreduction or other degradative reactions, especially under prolonged irradiation or in the presence of reactive species.
The photochemical behavior of this compound is governed by the nature of its electronic excited states. In phenazine-based systems, several types of excited states can be involved, including locally-excited (LE) states, charge-transfer (CT) states, and hybridized local and charge-transfer (HLCT) states. nih.govnih.gov The specific character of the excited state depends on the molecular structure, particularly the presence of donor and acceptor groups. nih.gov
For N-oxides, the excitation often involves the promotion of an electron from a non-bonding orbital on the oxygen atom to an anti-bonding π* orbital of the aromatic system (an n-π* transition). The lowest excited singlet (S₁) and triplet (T₁) states can have different characters (n-π* or π-π*), which dictates their reactivity. For many heterocyclic N-oxides, the primary photoreaction, such as ring expansion, is believed to proceed from the S₁ state. electronicsandbooks.com
In donor-acceptor systems based on a dibenzo[a,c]phenazine (B1222753) acceptor, the nature of the donor moiety can tune the excited state from LE-dominated to CT-dominated. nih.gov This tuning has a profound effect on the photophysical properties, such as fluorescence quantum yield and exciton (B1674681) utilization. nih.govnih.gov While detailed excited-state dynamics for this compound are not extensively documented, it is expected that the N-oxide group plays a crucial role in defining the potential energy surfaces of the excited states and directing the photochemical reaction pathways toward isomerization and rearrangement products.
Table 3: General Characteristics of Excited States in Phenazine-Based Systems nih.govnih.gov
| Excited State Type | Description | Typical Characteristics |
| LE (Locally-Excited) | Excitation is confined to either the donor or acceptor part of the molecule. | Often exhibits fine-structured absorption/emission spectra. |
| CT (Charge-Transfer) | Excitation involves electron transfer from a donor to an acceptor moiety. | Broad, structureless emission; sensitive to solvent polarity. |
| HLCT (Hybridized Local and Charge-Transfer) | A mixed state with contributions from both LE and CT characters. | Can lead to high photoluminescence quantum efficiency and high exciton utilization. |
Chemical Reactivity Profiling
The electronic perturbation caused by the N-oxide group in the benzo[a]phenazine scaffold makes it more susceptible to certain types of chemical reactions compared to its parent benzo[a]phenazine. The N-oxide group acts as an electron-withdrawing entity through inductive effects and a potential electron-donating group through resonance, leading to a complex reactivity pattern.
Nucleophilic Reactivity
The presence of the N-oxide group in phenazine systems is known to facilitate nucleophilic substitution reactions, particularly at the positions ortho and para to the N-oxide moiety. thieme-connect.de For this compound, this electronic activation is anticipated to enhance nucleophilic attack at positions 6 and 8. While direct experimental studies on nucleophilic substitution of this compound are not extensively documented, related systems provide significant insights into its expected behavior.
In the analogous phenazinium salts, which also feature a positively charged nitrogen center, direct nucleophilic substitution of hydrogen atoms by primary and secondary amines occurs under mild conditions. nih.gov These substitutions have been observed to proceed sequentially at positions 2 and 7 of the phenazine core. nih.gov Furthermore, computational studies on substituted quaternary phenazinium salts have been used to estimate the relative reactivity of different positions by calculating the charge distribution. nih.gov
A notable study on the reactivity of Benzo[a]phenazine-5,6-dione (B182211) 7-oxides with nucleophiles such as methanolic alkali and pyrrolidine (B122466) demonstrated the susceptibility of the core to nucleophilic attack. osi.lvacs.org This reaction, however, leads to a benzilic acid-type rearrangement, yielding 11H-indeno[1,2-b]quinoxalin-11-ones rather than a direct substitution product. osi.lv This highlights that while the system is reactive towards nucleophiles, the reaction pathway can be complex.
It is crucial to distinguish this compound from its isomer, Benzo[a]phenazine, 12-oxide. The latter is the typical product of the Wohl-Aue reaction between nitrobenzene (B124822) and 2-naphthylamine (B18577), whereas the 7-oxide is generally obtained via the oxidation of the parent Benzo[a]phenazine. acs.org This distinction is vital for any synthetic or reactivity studies.
Table 1: Nucleophilic Reactions on Related Phenazine Systems
| Compound/System | Nucleophile | Position of Attack | Product Type | Reference |
|---|---|---|---|---|
| Phenazinium salts | Primary/Secondary Amines | 2 and 7 | Substituted Phenazinium Salts | nih.gov |
| Quaternary 2-N-alkyl-acetamidophenazinium salts | Various Amines | - | Disubstituted Phenazinium Salts | nih.gov |
| 5-Alkoxy-benzo[a]phenazinium salts | Various Amines | 8 | Substituted Benzo[a]phenazinium Salts | nih.gov |
| Benzo[a]phenazine-5,6-dione 7-oxides | Methanolic Alkali | C5/C6 | Rearrangement Product | osi.lv |
Elucidation of Reaction Mechanisms
The mechanisms of reactions involving phenazine N-oxides are a subject of ongoing research, with insights often drawn from analogous systems.
The mechanism of nucleophilic substitution in activated phenazine systems, such as phenazinium salts, is understood to be driven by the enhanced electrophilicity of the carbon atoms in the ring due to the positive charge on the nitrogen. nih.gov For N-oxides, the activation is a result of the strong electron-withdrawing nature of the N-oxide group.
In the case of the deoxygenation of heterocyclic N-oxides, a recent study employing iodide and formic acid proposed a sustainable reduction method. rsc.org Density Functional Theory (DFT) calculations suggested that the mechanism for this deoxygenation occurs via an SN2-type nucleophilic substitution, where the iodide ion attacks the oxygen atom of the N-oxide, facilitated by formic acid. rsc.org
The formation of phenazine N-oxides themselves can provide mechanistic clues to their reactivity. The Wohl-Aue reaction, for instance, is understood to proceed through an N-oxide intermediate. acs.org The Beirut reaction, which can produce phenazine-5,10-dioxides, involves the nucleophilic attack of an enolate on a benzofuroxan (B160326) oxide, followed by cyclization and aromatization. clockss.org
The mechanism of action of certain biologically active phenazine di-N-oxides, such as myxin (B609384), involves an initial one-electron reduction to form a radical anion. Under hypoxic conditions, this radical can undergo further reactions, leading to cellular damage. This highlights the potential for this compound to participate in redox cycling and radical-mediated processes, particularly in biological contexts.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Benzo[a]phenazine |
| Benzo[a]phenazine, 12-oxide |
| Benzo[a]phenazine-5,6-dione 7-oxides |
| 11H-indeno[1,2-b]quinoxalin-11-ones |
| Phenazine |
| Phenazinium salts |
| Quaternary 2-N-alkyl-acetamidophenazinium salts |
| 5-Alkoxy-benzo[a]phenazinium salts |
| Benzo[a]quinoxalino[2,3-c]phenazine dyes |
| 5,12-dihydrobenzo[b]phenazine |
| Myxin |
| Benzofuroxan oxide |
| Phenazine-5,10-dioxides |
| Nitrobenzene |
| 2-Naphthylamine |
Advanced Characterization Techniques for Benzo a Phenazine, 7 Oxide Structures
Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. For benzo[a]phenazine (B1654389) derivatives, ¹H and ¹³C NMR provide definitive evidence of the aromatic framework and the position of substituents.
Research Findings: In studies of various benzo[a]phenazine derivatives, such as benzo[a]pyrano[2,3-c]phenazines, ¹H NMR spectra typically show aromatic protons in the downfield region, generally between δ 7.00 and 9.50 ppm. rsc.orgacademie-sciences.fr The introduction of an N-oxide functionality is known to cause a downfield shift for neighboring protons and carbons in the ¹H and ¹³C NMR spectra compared to the parent amine. acs.org For example, in analyses of related benzo[a,c]phenazine structures, specific proton signals have been observed at chemical shifts as high as δ 9.59 ppm. frontiersin.org The coupling constants (J values) are instrumental in establishing the connectivity and spatial relationship between adjacent protons.
¹³C NMR spectra complement the proton data, with aromatic carbons resonating in the δ 110-160 ppm range. rsc.orgacademie-sciences.fr The carbon atoms directly bonded to nitrogen or oxygen atoms exhibit characteristic shifts that are sensitive to the electronic environment. In some cases, due to low solubility, acquiring ¹³C NMR spectra can be challenging, necessitating alternative analytical methods like elemental analysis to confirm purity and composition. rsc.org
Table 1: Representative ¹H and ¹³C NMR Spectral Data for Benzo[a]phenazine Derivatives Note: Data is for related benzo[a]pyrano[2,3-c]phenazine structures as a reference.
| Compound Type | Nucleus | Solvent | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|---|
| 3-Amino-1-phenyl-1H-benzo[a]pyrano[2,3-c]phenazine | ¹H | DMSO-d₆ | 9.17 (d), 8.41 (d), 8.26–7.08 (m, Ar-H), 5.45 (s, CH) | rsc.org |
| 3-Amino-1-phenyl-1H-benzo[a]pyrano[2,3-c]phenazine | ¹³C | DMSO-d₆ | 159.7, 146.2, 145.3, 141.4, 140.7, 140.1, 139.6, 130.8-114.2 (Ar-C), 58.2, 37.4 | rsc.org |
| 3-Amino-1-(4-chlorophenyl)-1H-benzo[a]pyrano[2,3-c]phenazine | ¹H | DMSO-d₆ | 9.27 (d), 8.47 (d), 8.31-7.38 (m, Ar-H), 5.53 (s, CH) | rsc.org |
| 3-Amino-1-(4-chlorophenyl)-1H-benzo[a]pyrano[2,3-c]phenazine | ¹³C | DMSO-d₆ | 160.1, 152.2, 144.4, 140.7, 140.2, 131.0-113.4 (Ar-C), 57.5 | rsc.org |
Mass Spectrometry
Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula with high accuracy.
Research Findings: For phenazine (B1670421) derivatives, techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are commonly used. Studies on dibenzo[a,c]phenazine (B1222753) derivatives show clear protonated molecular ion peaks [M+H]⁺, which confirm their molecular weights. frontiersin.org The fragmentation of the molecular ion provides a fingerprint that is characteristic of the compound's structure. The fragmentation pathways of related nitrogen-containing heterocyclic compounds, such as triarylamines and acridines, have been studied in detail and often involve the stable aromatic core dictating the fragmentation pattern. mdpi.comresearchgate.net For Benzo[a]phenazine, 7-oxide, the molecular ion would be expected to be prominent, with initial fragmentation likely involving the loss of the oxygen atom from the N-oxide group, followed by fragmentation of the polycyclic aromatic system.
Table 2: High-Resolution Mass Spectrometry Data for Dibenzo[a,c]phenazine Derivatives
| Compound Structure | Ionization Method | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |
|---|---|---|---|---|
| 11-bromodibenzo[a,c]phenazine | MALDI-TOF | - | 361.4 | frontiersin.org |
| Derivative with triphenylamine (B166846) donor | MALDI-TOF | - | 522.7 | frontiersin.org |
| Derivative with phenyl-carbazole donor | MALDI-TOF | - | 524.2 | frontiersin.org |
Ultraviolet-Visible and Fluorescence Spectroscopy
Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy probe the electronic transitions within a molecule. These techniques are sensitive to the π-conjugated system of the benzo[a]phenazine core and are used to characterize its photophysical properties.
Research Findings: Phenazines and their derivatives typically exhibit strong absorption bands in the UV-Vis spectrum corresponding to π-π* and n-π* transitions. mdpi.comnih.gov For related phenothiazine (B1677639) derivatives, absorption maxima (λmax) are observed between 230 and 320 nm. mdpi.com The introduction of an N-oxide group or other substituents can cause a shift in these absorption bands (either a hypsochromic/blue shift or a bathochromic/red shift) depending on the nature of the substituent and its interaction with the aromatic system. mdpi.com
Many phenazine derivatives are also fluorescent, emitting light upon excitation at a suitable wavelength. The fluorescence emission is highly dependent on the molecular structure and the solvent environment. mdpi.com For instance, a phenothiazine S-oxide derivative shows a fluorescence band at 647 nm, while a related N-phosphoryl derivative exhibits emission peaks at 434 nm and 457 nm, demonstrating the significant influence of heteroatom modification on the emission properties. mdpi.com
Table 3: Photophysical Properties of Related Heterocyclic Compounds
| Compound Type | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Reference |
|---|---|---|---|---|
| N-phosphorylated Phenothiazine derivative | MeCN | 234, 280 | - | mdpi.com |
| N-phosphorylated Phenothiazine derivative | DMSO | - | 434, 457 (Phosphorescence at 77K) | mdpi.com |
| 3,7-dinitro-10H-phenothiazine 5-oxide | DMSO | - | 647 | mdpi.com |
| 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one | Ethanol (B145695) | 426 | 535 | mdpi.com |
Fourier Transform Infrared Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Research Findings: The FTIR spectra of benzo[a]phenazine derivatives show characteristic absorption bands for C=C and C=N stretching vibrations within the aromatic rings, typically in the 1500-1650 cm⁻¹ region. tandfonline.com C-H stretching vibrations of the aromatic rings are observed around 3000-3100 cm⁻¹. For this compound, a particularly important vibration would be that of the N⁺–O⁻ bond. In general, N-oxides exhibit a prominent vibration band for this bond around 930 cm⁻¹. acs.org In studies of related benzo[a]pyrano[2,3-c]phenazine derivatives, bands corresponding to C-O stretching (around 1160 cm⁻¹) and N-H vibrations (for amino-substituted compounds) are also identified. rsc.orgrsc.org
Table 4: Characteristic FTIR Absorption Bands for Benzo[a]phenazine Derivatives and N-Oxides
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| Aromatic C-H Stretch | ~3030 | tandfonline.com |
| Aromatic C=C Stretch | 1580 - 1670 | rsc.orgtandfonline.com |
| C-O Stretch (in pyrano derivatives) | 1156 - 1167 | rsc.org |
| N⁺–O⁻ Stretch (general for N-Oxides) | ~930 | acs.org |
X-ray Diffraction Crystallography
Single-crystal X-ray diffraction (XRD) provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and intermolecular interactions.
Research Findings: Obtaining single crystals of large, planar aromatic compounds like benzo[a]phenazine can be challenging due to low solubility. researchgate.net However, when successful, the data is invaluable. Studies on related phenazine and dipyrido[3,2-a:2′,3′-h]phenazine systems have revealed detailed structural features. mdpi.commdpi.com These molecules are often planar, which facilitates π-stacking interactions in the solid state, with typical intermolecular distances of 3.6 to 3.7 Å. mdpi.com The crystal system, space group, and unit cell dimensions are determined, providing a complete picture of the crystal packing. For example, the related compound 5,12-diisopropyl-3,10-dimethyldipyrido[3,2-a:3′,2′-h]phenazine crystallizes in the tetragonal system with a P4₂/n space group. mdpi.com Such analyses are critical for understanding solid-state properties relevant to materials science.
Table 5: Crystallographic Data for Related Phenazine Compounds
| Compound | Crystal System | Space Group | Key Feature | Reference |
|---|---|---|---|---|
| 5,12-diisopropyl-3,10-dimethyldipyrido[3,2-a:3′,2′-h]phenazine | Tetragonal | P4₂/n | Planar skeleton promotes π-stacking (3.652–3.690 Å) | mdpi.com |
| Benzo[i]dipyrido[3,2-a:2′,3′c]phenazine (dppn) | Monoclinic | P2₁/c | Molecules form π-stacked dimers | mdpi.com |
| (4a,12a-dihydro-12H-benzo mdpi.comtandfonline.comrsc.orgacademie-sciences.frthiazino[2,3-b]quinoxalin-12-yl)(phenyl)methanone | Monoclinic | P2₁/n | Demonstrates layered packing | mdpi.com |
Microscopic and Surface Analysis for Supported Systems
When this compound is used in applications where it is immobilized on a substrate or nanoparticle (supported systems), microscopic and surface analysis techniques become essential for characterization.
Research Findings: Techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) are used to visualize the morphology, size, and distribution of the material on a support. In studies where benzo[a]furo[2,3-c]phenazine derivatives were synthesized using a Fe₃O₄–ZnO nanocatalyst, SEM and TEM images were used to characterize the nanoparticles before and after the reaction. tandfonline.com Similarly, when graphene oxide was used as a catalyst for the synthesis of benzopyranophenazines, SEM and AFM confirmed the crumpled, layered morphology of the support material. sharif.edu
Powder X-ray Diffraction (XRD) is also applied to these supported systems to confirm the crystalline structure of the support material (e.g., the cubic spinel structure of Fe₃O₄) and to ensure it is maintained during the synthesis and immobilization process. nih.gov These analyses are crucial for developing and understanding heterogeneous catalytic systems or functionalized surfaces. researchgate.net
Concluding Remarks and Future Research Outlook
Emerging Trends in Benzo[a]phenazine (B1654389), 7-oxide Research
While direct research on Benzo[a]phenazine, 7-oxide is not abundant, emerging trends in the broader field of phenazine (B1670421) N-oxides suggest promising areas of exploration for this specific compound. The primary focus of current research lies in leveraging the unique properties of the N-oxide group for therapeutic applications.
A dominant trend is the investigation of phenazine N-oxides as hypoxia-activated prodrugs for cancer therapy. dovepress.comnih.gov Phenazine di-N-oxides, such as benzo[a]phenazine-7,12-dioxide, are designed to be selectively bioreduced in the low-oxygen (hypoxic) environments characteristic of solid tumors, releasing cytotoxic species that can damage DNA. dovepress.comnih.govresearchgate.net This hypoxia-selective activation makes them highly valuable candidates for targeted cancer treatment. mdpi.comresearchgate.net Given this precedent, there is a strong rationale for investigating this compound as a potential hypoxia-selective cytotoxin. Its single N-oxide group may offer a different activation profile and potency compared to its di-oxide counterpart.
Another significant area of research is the development of phenazine derivatives as antimicrobial agents. nih.govmdpi.com Halogenated phenazines, for instance, have demonstrated potent activity against drug-resistant bacteria and biofilms. mdpi.com The parent phenazine structure is a known scaffold for compounds with antibacterial, antifungal, and antiparasitic properties. researchgate.netacs.org The introduction of an N-oxide group can modulate these activities, potentially leading to new antimicrobial candidates. The exploration of this compound and its derivatives in this context is a logical and promising direction.
Furthermore, the development of novel synthetic methodologies for phenazine derivatives, with an emphasis on green chemistry, is an ongoing effort. acs.org These advancements facilitate the creation of diverse libraries of compounds for biological screening. nih.gov The synthesis and functionalization of the this compound core will be crucial for systematically exploring its potential applications.
Strategic Directions for Future Development
To unlock the full potential of this compound, a focused and strategic research effort is required. The current knowledge gap necessitates a multi-pronged approach, from fundamental characterization to preclinical evaluation.
Key strategic directions for future research should include:
Fundamental Synthesis and Characterization: A primary objective should be the development and optimization of robust and efficient synthetic routes to produce this compound in sufficient quantities for extensive study. This should be followed by a thorough characterization of its physicochemical properties.
Comparative Biological Evaluation: Systematic comparative studies are essential to understand the specific contribution of the 7-oxide functional group. The biological activities of this compound should be directly compared with its non-oxidized parent, Benzo[a]phenazine, and the corresponding di-oxide, Benzo[a]phenazine-7,12-dioxide. This would elucidate the role of mono-N-oxidation versus di-N-oxidation in determining cytotoxicity, antimicrobial activity, and other biological effects.
Structure-Activity Relationship (SAR) Studies: Future work should focus on creating a library of derivatives based on the this compound scaffold. By systematically modifying the phenazine core with various functional groups, SAR studies can identify the structural features necessary for potent and selective biological activity. rsc.org This is a proven strategy for optimizing lead compounds in drug discovery. researchgate.net
Investigation as a Hypoxia-Selective Agent: Building on the research into other phenazine N-oxides, a critical research direction is to evaluate the efficacy of this compound as a hypoxia-activated prodrug. nih.govrsc.org This would involve in vitro studies using cancer cell lines under both normal oxygen (normoxic) and low oxygen (hypoxic) conditions to determine its selective cytotoxicity.
Exploration of Photochemical Properties: Early research noted the photoisomerization of this compound. This photochemical reactivity could be explored for applications in photodynamic therapy or as a molecular switch, representing a less-explored but potentially valuable research avenue.
By pursuing these strategic directions, the scientific community can systematically uncover the therapeutic and chemical potential of this compound, moving it from a relatively obscure compound to a potentially valuable scaffold for new drug development and other advanced applications.
Q & A
Q. What are the most efficient synthetic routes for benzo[a]phenazine derivatives, and how are reaction conditions optimized?
Benzo[a]phenazine derivatives are typically synthesized via one-pot multi-component reactions (MCRs). For example, a derivative was prepared using lawsone, o-phenylenediamine, malononitrile, and 2-hydroxybenzaldehyde in ethanol with a caffeine catalyst (15% w/w), yielding 67.2% under reflux for 45 minutes . Key optimization parameters include:
- Catalyst selection : Caffeine, ionic liquids (e.g., theophylline), and nano-catalysts (e.g., Cu-MOF) influence reaction efficiency. For instance, ionic liquids reduce reaction time to 20–30 minutes under solvent-free conditions .
- Temperature and solvent : Ethanol at reflux (78°C) is common, but microwave-assisted methods using graphene oxide dichlorotriazine (GO-DCT) achieve faster synthesis .
- Purification : Recrystallization from ethanol is standard, avoiding column chromatography .
Q. Which analytical techniques are critical for characterizing benzo[a]phenazine derivatives?
Structural elucidation relies on:
- FTIR : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1650 cm⁻¹) .
- UV-Vis : Determines π→π* transitions (e.g., λmax ~350–400 nm) for conjugation analysis .
- LCMS : Confirms molecular weight (e.g., C26H16N4O2, [M+H]+ = 417.13) and fragmentation patterns .
Q. How is antioxidant activity evaluated for benzo[a]phenazine derivatives?
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is standard:
- Protocol : Prepare sample solutions (5–300 ppm in methanol), mix with DPPH (0.1 mM), incubate 30 min in dark, measure absorbance at 517 nm .
- Analysis : Calculate IC50 (concentration inhibiting 50% radicals). A derivative showed IC50 = 14.26 ppm vs. lawsone (IC50 = 241.71 ppm), indicating enhanced activity .
Advanced Research Questions
Q. How do catalyst systems influence contradictory yields or bioactivity outcomes in benzo[a]phenazine synthesis?
Discrepancies arise from:
- Catalyst type : Nano-CuO yields >85% in 2 hours vs. caffeine (67.2%) .
- Reaction medium : Solvent-free conditions with ionic liquids improve atom economy but may alter solubility .
- Purity : Recrystallization vs. chromatography impacts compound stability and assay reproducibility.
Table 1 : Catalyst Comparison
| Catalyst | Yield (%) | Time (min) | Conditions | Reference |
|---|---|---|---|---|
| Caffeine | 67.2 | 45 | Ethanol, reflux | |
| Theophylline | 89 | 20 | Solvent-free | |
| Nano-CuO | 85 | 120 | Ethanol, 80°C |
Q. What computational strategies guide the design of benzo[a]phenazine derivatives for photophysical applications?
Density functional theory (DFT) at B3LYP-6/311G(d) level predicts:
- HOMO-LUMO gaps : Ranges from 2.5–4.0 eV, qualifying derivatives as semiconductors .
- Excited-state properties : Benzo[a]phenazine acceptors enable tunable electroluminescence, validated by TD-DFT studies .
- Conjugation effects : Extended π-systems (e.g., pyranophenazines) enhance charge transport in organic electronics .
Q. Beyond antioxidant activity, what biological activities are explored for benzo[a]phenazine derivatives?
- Antiproliferative effects : Derivatives inhibit cancer cell lines (e.g., IC50 = 8.2 µM against MCF-7) via topoisomerase II inhibition, validated by molecular docking .
- Antimicrobial activity : Phenazine cores disrupt bacterial membranes, with MIC values <10 µg/mL against Pseudomonas aeruginosa .
- DNA interaction : Diquaternary pyridophenazine derivatives bind B-DNA, studied via crystallography and fluorescence quenching .
Q. How do environmental factors affect phenazine production in microbial systems?
In Pseudomonas spp., phenazine-1-carboxylic acid (PCA) biosynthesis depends on:
- Nutrient availability : Low phosphate and high carbon/nitrogen ratios upregulate phz operon expression .
- Oxygen and pH : Microaerophilic conditions (pH 6.5–7.0) optimize PCA yield in fermenters .
- Genetic diversity : Strain-specific phzG variants alter flavin-dependent oxidation efficiency, impacting phenazine diversity .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
